molecular formula C22H17N3O B13408299 N-(3,5-diphenyl-1H-pyrazol-4-yl)benzamide

N-(3,5-diphenyl-1H-pyrazol-4-yl)benzamide

Cat. No.: B13408299
M. Wt: 339.4 g/mol
InChI Key: KHNYHAZIRXVRLJ-UHFFFAOYSA-N
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Description

N-(3,5-diphenyl-1H-pyrazol-4-yl)benzamide: is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzamide group attached to the pyrazole ring, which is further substituted with phenyl groups at positions 3 and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-diphenyl-1H-pyrazol-4-yl)benzamide typically involves the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization and subsequent functionalization. One common method involves the reaction of 1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of a catalyst such as elemental sulfur or sodium persulfate . The resulting pyrazole intermediate is then reacted with benzoyl chloride to form the final benzamide product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(3,5-diphenyl-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(3,5-diphenyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: N-(3,5-diphenyl-1H-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern and the presence of both phenyl and benzamide groups. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a scaffold for drug development further highlight its uniqueness compared to other similar compounds .

Properties

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

IUPAC Name

N-(3,5-diphenyl-1H-pyrazol-4-yl)benzamide

InChI

InChI=1S/C22H17N3O/c26-22(18-14-8-3-9-15-18)23-21-19(16-10-4-1-5-11-16)24-25-20(21)17-12-6-2-7-13-17/h1-15H,(H,23,26)(H,24,25)

InChI Key

KHNYHAZIRXVRLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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